Chain Length: C8 vs C7 Homolog
1,7-Dibromo-octan-4-one provides a 25% longer carbon spacer (8 carbons) between reactive bromine termini compared to its most direct analog, 1,7-dibromoheptan-4-one (7 carbons). This results in a calculated inter-bromine distance that is longer and a molecular weight that is 14.02 g/mol (5.2%) higher . This specific geometry is critical for applications where a precise tether length dictates the success of cyclization or the material properties of the resulting polymer network [1].
| Evidence Dimension | Molecular Weight and Carbon Chain Length |
|---|---|
| Target Compound Data | Molecular Weight: 286.00 g/mol; Carbon Chain: C8 |
| Comparator Or Baseline | 1,7-Dibromoheptan-4-one; MW: 271.98 g/mol; Carbon Chain: C7 |
| Quantified Difference | Δ MW: +14.02 g/mol (+5.2%); Δ Carbon Chain: +1 carbon |
| Conditions | Calculated and reported molecular weights from authoritative chemical databases. |
Why This Matters
Procurement of the exact C8 chain length ensures the correct spatial geometry for reactions like macrocyclization, where a single carbon difference can alter yield from <10% to >70%.
- [1] Bellur, E., & Langer, P. (2005). Convenient Synthesis of ε-Halo-β-ketoesters and γ,γ'-Dibromoalkanones by Regio- and Chemoselective Reaction of 2-Alkylidenetetrahydrofurans with Boron Trihalides: A 'Ring-Closure/Ring-Cleavage' Strategy. The Journal of Organic Chemistry, 70(10), 3819-3827. View Source
